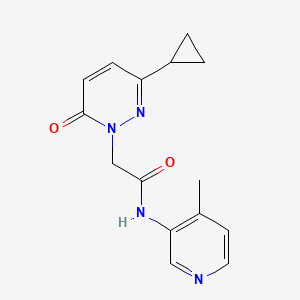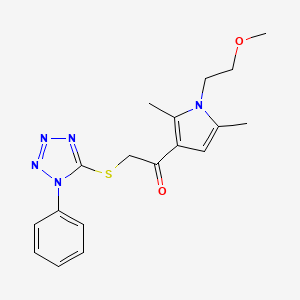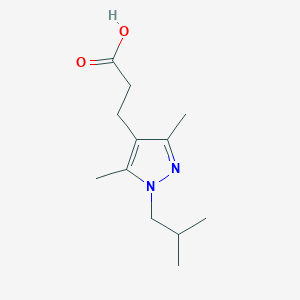
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide” is a derivative of 1H-Carbazole, 2,3,4,9-tetrahydro- . The 1H-Carbazole, 2,3,4,9-tetrahydro- has a molecular formula of C12H13N and a molecular weight of 171.2383 . It’s also known as Carbazole, 1,2,3,4-tetrahydro-; 1,2,3,4-Tetrahydrocarbazole; 1H-Indole, 2,3- (1,4-butanediyl)-; 2,3-Tetramethylene-1H-indole; 2,3-Tetramethyleneindole; Carbazole, 5,6,7,8-tetrahydro-; 5,6,7,8-Tetrahydrocarbazole; Tetrahydrocarbazole .
Synthesis Analysis
The synthesis of such compounds often involves oxidation processes . For instance, chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles can be used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant . In the case of benzo-fused tetrahydrocarbazoles, the main direction of the process was complete aromatization of the polycyclic system .Molecular Structure Analysis
The molecular structure of 1H-Carbazole, 2,3,4,9-tetrahydro- is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving such compounds are often oxidation processes . The reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products . The reaction could proceed at the multiple bond of cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione . Alternatively, oxidation at position 1 produced 2,3,4,9-tetrahydro-1H-carbazol-1-one .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Carbazole, 2,3,4,9-tetrahydro- include a molecular weight of 171.2383 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Agricultural Applications
Polymeric and Solid Lipid Nanoparticles for Fungicide Delivery : Carbendazim and tebuconazole, chemically related to carbazole derivatives, have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules for agricultural use. These carrier systems modify the release profiles of fungicides, aiming for targeted delivery, reduced environmental toxicity, and improved stability and efficacy in preventing and controlling fungal diseases in plants (E. Campos et al., 2015).
Material Science and Organic Synthesis
Synthesis and Characterization of Carbazole Derivatives : Novel carbazole Schiff bases have been synthesized and characterized for their structural and optical properties. These compounds exhibit potent photoluminescence due to strong π-conjugation and efficient charge transfer, making them suitable for applications in organic light-emitting diodes (OLEDs) (Baki Çiçek et al., 2018).
Pharmaceutical Research
Antitumor Applications : Research on imidazotetrazines, another class of compounds related to carbazole derivatives, has contributed to the development of antitumor drugs like temozolomide, highlighting the potential of carbazole-related structures in cancer treatment (Yongfeng Wang et al., 1997).
Mechanism of Action
Target of Action
Related compounds have been shown to exhibit a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic effects .
Mode of Action
It’s known that the reactive site of the substrate depends on the oxidant and the reaction conditions, resulting in the formation of divergent products .
Biochemical Pathways
The oxidation of similar compounds has been used to obtain various functionalized tetrahydrocarbazoles .
Result of Action
The oxidation of similar compounds can lead to the formation of various functionalized tetrahydrocarbazoles .
Action Environment
The reaction conditions, including the nature of the oxidant and the concentration of reactants, can influence the outcome of the oxidation process .
Properties
IUPAC Name |
2-methyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-11(2)17(20)18-10-12-7-8-16-14(9-12)13-5-3-4-6-15(13)19-16/h7-9,11,19H,3-6,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLHYHCNZOPHNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC2=C(C=C1)NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(dimethylamino)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2754284.png)


![7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2754288.png)



![Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B2754294.png)



![ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2754305.png)
